N-Acetyl-N'-beta-D-glucopyranosyl urea

Description

Properties

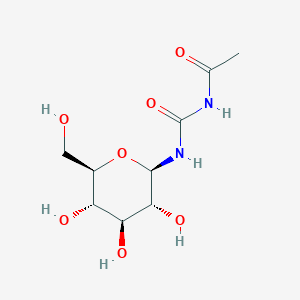

Molecular Formula |

C9H16N2O7 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide |

InChI |

InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1 |

InChI Key |

UQKBNLXZEGBQAF-JAJWTYFOSA-N |

Isomeric SMILES |

CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

N-acetyl-N'-beta-D-glucopyranosyl urea N-acetyl-N'-glucopyranosylurea |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.

Scientific Research Applications

This enzyme is a target for therapeutic intervention in type 2 diabetes, and the compound has shown promise in inhibiting its activity . Additionally, derivatives of N-Acetyl-N’-beta-D-glucopyranosyl urea have been evaluated for their cytotoxic activity against various tumor cell lines, including L1210, CEM, and HeLa cells . Some derivatives have also demonstrated antiviral activity against viruses such as parainfluenza-3, Sindbis, and Coxsackie virus B4 .

Mechanism of Action

The mechanism of action of N-Acetyl-N’-beta-D-glucopyranosyl urea involves its interaction with glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the catalytic site of the enzyme, inhibiting its activity and thereby reducing glycogen breakdown . This inhibition is achieved through hydrogen bonding and van der Waals interactions between the glucopyranose moiety of the compound and the enzyme . The acetyl urea moiety also contributes to the binding through additional polar contacts with the protein .

Comparison with Similar Compounds

Comparison with Similar Glycogen Phosphorylase Inhibitors

Structural and Functional Analogues

Table 1: Key Inhibitors of Glycogen Phosphorylase b

Key Differences and Mechanisms

(a) Acurea vs. Bzurea

- Structural Differences : Bzurea replaces the acetyl group in Acurea with a benzoyl group, enhancing hydrophobic interactions.

- Binding Effects : Bzurea induces significant shifts (1.3–3.7 Å) in the 280s loop (residues 282–287) of GPb, unlike Acurea. Additionally, Bzurea occupies an allosteric site ~33 Å from the catalytic site, enabling dual-target inhibition .

- Therapeutic Implications : Bzurea’s dual binding may enhance efficacy but could complicate selectivity compared to Acurea’s simpler catalytic site binding .

(b) Acurea vs. GlcNAc

- Potency : GlcNAc (Ki = 32 µM) is ~50-fold more potent than Acurea (exact Ki unreported), likely due to stronger hydrogen bonding between the acetyl-amine group and GPb residues .

(c) Acurea vs. Triazole-Acetamide Derivatives

- Substituent Effects : The triazole-acetamide group in glucosyltriazolylacetamide introduces bifurcated hydrogen bonds (O3H, N3, N4), enhancing affinity compared to Acurea. However, its Ki (0.18 mM) remains higher than GlcNAc .

- Conformational Flexibility : Triazole derivatives induce moderate loop shifts (0.7–3.1 Å), suggesting a balance between potency and structural perturbation .

(d) DM-BZU and Substituent Optimization

- Enhanced Metabolic Effects : DM-BZU’s 3,5-dimethylbenzoyl group improves glucose tolerance in diabetic mice by modulating hepatic metabolism, demonstrating the importance of aromatic substituents in urea-based inhibitors .

Q & A

Q. What synthetic methodologies are established for preparing N-acetyl-N'-β-D-glucopyranosyl urea and its derivatives?

Synthesis typically involves reactions between β-D-glucopyranosylamines and acyl-isocyanates, or acylation of β-D-glucopyranosyl urea derivatives. For example, β-D-glucopyranosyl urea can be per-O-acetylated and subsequently N-acetylated using acetic anhydride/ZnCl₂ . Alternative routes include one-pot reactions of O-peracetylated β-D-glucopyranosylamine with phenylisocyanate to yield biuret derivatives . Key challenges include regioselectivity and protecting group management.

Q. How is the structural conformation of N-acetyl-N'-β-D-glucopyranosyl urea characterized in free and bound states?

X-ray crystallography is the gold standard for resolving structural details. Studies show that the glucopyranose moiety adopts a chair conformation, while the urea linker forms hydrogen bonds with target proteins like glycogen phosphorylase b (GPb). In free states, torsion angles around the C1–N bond differ significantly from bound states (e.g., a 62° shift upon GPb binding) . Complementary techniques like NMR and MD simulations validate dynamic conformations .

Q. What are the primary analytical techniques for quantifying N-acetyl-N'-β-D-glucopyranosyl urea in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred for sensitivity and specificity. For kinetic studies, UV-Vis spectroscopy monitors ligand-protein interactions via absorbance changes at 340 nm (e.g., GPb inhibition assays) . Surface plasmon resonance (SPR) may also quantify binding affinities in real time .

Advanced Research Questions

Q. How does N-acetyl-N'-β-D-glucopyranosyl urea inhibit glycogen phosphorylase b, and what conformational changes occur in the enzyme?

The compound binds competitively to GPb’s catalytic site, mimicking the natural substrate α-D-glucose. Key interactions include hydrogen bonds between the urea group and residues Asn284, Asp339, and water-mediated contacts. Binding induces a 0.7–3.1 Å shift in the 280s loop (residues 282–288), reducing catalytic activity . Kinetic assays reveal a Ki of ~32 μM, significantly lower than α-D-glucose (Ki = 1.7 mM) .

Q. What computational strategies are effective for predicting the binding mode of N-acetyl-N'-β-D-glucopyranosyl urea to GPb?

Molecular docking (GOLD, GLIDE) and MD simulations are critical. Rigid docking with the GoldScore function reproduces crystallographic poses when cavity waters are included. Flexible MD simulations (20 ns trajectories) highlight ligand stability but limited protein flexibility, emphasizing the role of conserved water networks in binding . Free-energy perturbation (FEP) or MM/PBSA calculations can quantify binding energy contributions .

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Discrepancies often arise from neglecting solvation effects or protein flexibility. For example, GLIDE docking without cavity waters fails to predict key hydrogen bonds observed in crystal structures . To mitigate this:

- Include explicit water molecules in docking grids.

- Use hybrid methods like QM/MM to refine electron density maps.

- Validate predictions with mutagenesis (e.g., Asn284Ala to test hydrogen bonding) .

Q. What strategies optimize the pharmacokinetic profile of N-acetyl-N'-β-D-glucopyranosyl urea derivatives for antidiabetic applications?

- Glycosylation : Modifying the glucopyranose moiety (e.g., 6-OH methylation) improves metabolic stability .

- Urea linker substitution : Introducing hydrophobic groups (e.g., benzoyl) enhances binding affinity but may reduce solubility. Balance via logP optimization .

- Prodrug design : Per-O-acetylation increases membrane permeability, with intracellular esterases releasing the active form .

Methodological Notes

- Crystallography : Use cryo-cooling (100 K) and synchrotron radiation (λ = 0.97 Å) for high-resolution structures (≤1.88 Å) .

- Kinetics : Perform assays in 10 mM PBS (pH 7.4) with 1 mM AMP to stabilize GPb .

- Synthesis : Monitor reactions via TLC (silica gel, EtOAc/hexane 1:1) and purify via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.